molecular formula C23H22N2O4 B12487743 Methyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylcarbonyl)amino]benzoate

Methyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylcarbonyl)amino]benzoate

Cat. No.: B12487743
M. Wt: 390.4 g/mol
InChI Key: WCQQNHBZQLOBRX-UHFFFAOYSA-N
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Description

METHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE is a complex organic compound that features a morpholine ring, a naphthalene moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the morpholine ring: This step could involve nucleophilic substitution reactions where a suitable leaving group on the benzene ring is replaced by the morpholine group.

    Attachment of the naphthalene moiety: This might be done through amide bond formation, where the naphthalene carboxylic acid reacts with an amine group on the benzene ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups attached to the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(MORPHOLIN-4-YL)-5-(PHENYLAMIDO)BENZOATE: Similar structure but with a phenyl group instead of a naphthalene moiety.

    METHYL 2-(PIPERIDIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

METHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE is unique due to the combination of its morpholine ring and naphthalene moiety, which might confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-(naphthalene-1-carbonylamino)benzoate

InChI

InChI=1S/C23H22N2O4/c1-28-23(27)20-15-17(9-10-21(20)25-11-13-29-14-12-25)24-22(26)19-8-4-6-16-5-2-3-7-18(16)19/h2-10,15H,11-14H2,1H3,(H,24,26)

InChI Key

WCQQNHBZQLOBRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4

Origin of Product

United States

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